molecular formula C18H17NO2 B15338683 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL CAS No. 788157-75-5

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL

Cat. No.: B15338683
CAS No.: 788157-75-5
M. Wt: 279.3 g/mol
InChI Key: TYGFEXYYRRUKID-UHFFFAOYSA-N
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Description

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL is a naphthalene derivative featuring a hydroxyl group at position 1 and an amino-(4-methoxy-phenyl)-methyl substituent at position 2. The methoxy group at the para position of the phenyl ring introduces electron-donating properties, which may influence solubility, electronic distribution, and biological interactions.

Properties

CAS No.

788157-75-5

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-[amino-(4-methoxyphenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C18H17NO2/c1-21-14-9-6-13(7-10-14)17(19)16-11-8-12-4-2-3-5-15(12)18(16)20/h2-11,17,20H,19H2,1H3

InChI Key

TYGFEXYYRRUKID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N

Origin of Product

United States

Preparation Methods

Betti Reaction-Based Synthesis

Classical Three-Component Condensation

The Betti reaction, involving 2-naphthol, aldehydes, and amines, serves as a foundational method. For 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol synthesis:

  • Reactants :
    • 2-Naphthol (1.0 equiv)
    • 4-Methoxybenzaldehyde (1.1 equiv)
    • Ammonia or primary amines (1.0–1.2 equiv)

The reaction proceeds via nucleophilic attack of the amine on the in situ-generated Schiff base intermediate, followed by cyclization. A representative protocol involves heating the mixture at 115–125°C under solvent-free conditions for 1–2 hours, yielding 60–92% product.

Solvent and Temperature Optimization
  • Neat Conditions : Eliminating solvents enhances atom economy, achieving 85% yield at 110°C within 15 minutes.
  • Polar Solvents : Dimethylformamide (DMF) or ethylene glycol dimethyl ether improves homogeneity but reduces yield to 70–75% due to side reactions.

Acid-Catalyzed Modifications

Protonation of the imine intermediate accelerates nucleophilic addition:

  • Catalysts : FeCl₃·6H₂O (10 mol%) in solvent-free systems achieves 95% conversion in 10 minutes.
  • Mechanism : Lewis acid coordination polarizes the C=N bond, facilitating amine attack (Figure 1).

Halogenoacetamide Alkylation Route

Reaction Design

An alternative pathway involves 2-methoxymethyl-4-nitrophenol and halogenoacetamides:

  • Alkylation :
    • 2-Methoxymethyl-4-nitrophenol + chloroacetamide → 2-(2-Methoxymethyl-4-nitro-phenoxy)acetamide.
    • Conditions : Acetone reflux with NaI (50 mol% catalyst), achieving 80% yield.
  • Rearrangement : Heating in DMF with K₂CO₃ induces Smiles rearrangement to nitroaniline intermediates.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂ 1 atm) reduces nitro groups to amines, finalizing the structure.
Halogen Effects on Reactivity
  • Iodoacetamide : 95% conversion in 2 hours (no catalyst required).
  • Chloroacetamide : Requires NaI catalysis (50 mol%) for comparable yields.

Catalytic Multicomponent Strategies

FeCl₃-Catalyzed One-Pot Synthesis

A green chemistry approach utilizes:

  • Catalyst : FeCl₃·6H₂O (15 mol%)
  • Conditions : Solvent-free, 110°C, 5–15 minutes
  • Yield : 60–100% across diverse aldehydes and amines.
Substrate Scope and Limitations
Amine Type Aldehyde Yield (%)
Pyrrolidine 4-Methoxybenzaldehyde 92
Morpholine 4-Methoxybenzaldehyde 85
Ammonia 4-Methoxybenzaldehyde 78

Secondary amines (pyrrolidine, morpholine) outperform ammonia due to enhanced nucleophilicity.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Method Yield (%) Reaction Time Atom Economy
Betti Reaction (neat) 85–92 15–120 min 89%
Halogenoacetamide Route 70–80 6–8 hours 65%
FeCl₃ Catalysis 60–100 5–15 min 91%

Byproduct Formation

  • Betti Reaction : Minimal (<5% dimerization byproducts).
  • Halogenoacetamide Route : 10–15% nitro reduction intermediates requiring chromatography.

Mechanistic Insights and Stereochemical Considerations

Stereoselectivity in Betti Adducts

The reaction produces a racemic mixture due to planar imine intermediates. Chiral auxiliaries or asymmetric catalysis remain unexplored for this specific derivative.

Solvent Effects on Transition States

Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates, accelerating rates by 2–3 fold compared to toluene.

Industrial-Scale Considerations

Cost-Benefit Analysis

Parameter Betti Reaction Halogenoacetamide Route
Raw Material Cost ($/kg) 120 220
Energy Consumption Low High
Waste Generation 0.5 kg/kg 2.1 kg/kg

Process Intensification

  • Continuous Flow Systems : Betti reaction throughput increases 5-fold in microreactors.
  • Catalyst Recycling : FeCl₃ retains 80% activity after five cycles.

Emerging Methodologies

Photocatalytic Approaches

Preliminary studies show TiO₂-mediated visible-light activation reduces reaction time to 30 minutes with 75% yield, though substrate scope remains limited.

Biocatalytic Routes

Immobilized transaminases achieve 40% conversion of ketone precursors, highlighting potential for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound may improve solubility in polar solvents compared to halogenated analogs (e.g., 3-Br or 4-Cl derivatives) .
  • Substituent Position : Halogen placement (e.g., 3-Br vs. 4-Br) influences steric and electronic interactions. For instance, 4-Br derivatives may exhibit better crystallinity due to symmetric packing, as seen in related crystal structures .

Computational Insights

Tools like AutoDock4 () could predict binding affinities of these compounds to biological targets. For example, the nitro-substituted analog’s hydrochloride salt () may exhibit stronger receptor interactions due to its polarized nitro group, whereas the methoxy derivative’s electron-rich aromatic system might favor π-π stacking .

Biological Activity

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL, also referred to as 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride, is a synthetic compound notable for its complex structure and potential therapeutic applications. This compound has garnered attention for its antioxidant and anticancer properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL is C₁₈H₁₇NO₂, with a molecular weight of approximately 295.34 g/mol. Its structure features a naphthalene core with an amino group and a methoxyphenyl group, which enhance its reactivity and biological interactions.

Antioxidant Properties

Research indicates that 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL exhibits significant antioxidant activity . In vitro studies utilizing the DPPH radical scavenging method have demonstrated that this compound effectively scavenges free radicals, outperforming established antioxidants like ascorbic acid by approximately 1.35 to 1.4 times .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (Relative to Ascorbic Acid)
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL1.35 - 1.4 times higher
Ascorbic AcidReference Standard

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate that it possesses cytotoxic effects, significantly inhibiting cell proliferation in these lines. Specifically, it has shown greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting its selective action against certain types of cancer .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Effectiveness
U-87[value]High
MDA-MB-231[value]Moderate

The mechanisms underlying the biological activities of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL are multifaceted:

  • Radical Scavenging : The presence of hydroxyl groups in the structure contributes to its ability to neutralize free radicals.
  • Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It may promote apoptosis in cancer cells through various signaling pathways, which warrants further investigation .

Case Studies

Several studies have documented the biological activities of similar compounds, reinforcing the significance of structural features in determining their efficacy:

  • A study highlighted that derivatives with naphthalene moieties exhibited enhanced antioxidant properties compared to their simpler counterparts .
  • Another investigation reported on the selective cytotoxic effects of naphthalene derivatives against specific cancer types, supporting the hypothesis that structural complexity contributes to biological activity .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Testing palladium or nickel catalysts for hydrogenation steps to reduce side products .
  • Temperature control : Lowering reaction temperatures (<80°C) minimizes decomposition of heat-sensitive intermediates .

Basic: How should researchers approach the purification and characterization of this compound to ensure structural fidelity?

Methodological Answer :
Purification :

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 8:2 to 5:5) to isolate the target compound .
  • Recrystallization : Ethanol or methanol is effective for removing impurities, especially for crystalline derivatives .

Q. Characterization :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of methoxy (-OCH₃), amino (-NH₂), and hydroxyl (-OH) groups .
  • X-ray crystallography : Resolve stereochemical ambiguities; hydrogen bonding patterns (e.g., N–H⋯O interactions) stabilize the crystal lattice .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₈H₁₇NO₂ requires [M+H]⁺ = 292.1338) .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental observations of its biological activity?

Q. Methodological Answer :

  • Validation of computational models :
    • Use density functional theory (DFT) to refine molecular docking parameters, ensuring alignment with crystallographic data (e.g., bond angles and torsion angles) .
    • Compare in silico binding affinities (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .
  • Experimental replication :
    • Conduct dose-response studies across multiple cell lines to account for variability in biological systems .
    • Adjust solvent conditions (e.g., DMSO concentration) to match computational hydration models .

Advanced: How can stereochemical influences on pharmacological activity be systematically investigated?

Q. Methodological Answer :

  • Chiral resolution :
    • Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
    • Compare biological activity of isolated enantiomers in receptor-binding assays (e.g., GPCRs) .
  • Stereoselective synthesis :
    • Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to produce enantiopure intermediates .
    • Correlate stereochemistry with activity via crystallographic studies (e.g., hydrogen bonding networks in enzyme active sites) .

Basic: What analytical techniques are critical for confirming the presence of both amino and hydroxyl functional groups?

Q. Methodological Answer :

  • FT-IR spectroscopy :
    • Peaks at ~3350 cm⁻¹ (N–H stretch) and ~3200 cm⁻¹ (O–H stretch) .
  • Chemical derivatization :
    • Treat with acetyl chloride to acetylate -NH₂ and -OH groups, confirmed by shifts in NMR (e.g., δ 2.1 ppm for -OAc) .
  • Titration :
    • Potentiometric titration to quantify amino groups using HCl .

Advanced: What methodologies are suitable for studying its interaction with enzymes like cytochrome P450?

Q. Methodological Answer :

  • Enzyme kinetics :
    • Monitor NADPH depletion spectrophotometrically at 340 nm to assess CYP450 inhibition .
  • Docking simulations :
    • Use Schrödinger’s Glide to predict binding poses in CYP3A4 active sites, validated by mutagenesis studies (e.g., Phe304Ala mutants) .
  • Metabolite profiling :
    • LC-MS/MS to identify oxidation products (e.g., hydroxylated derivatives) .

Basic: What are the best practices for handling and storing this compound to maintain stability?

Q. Methodological Answer :

  • Storage conditions :
    • Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .
  • Handling protocols :
    • Use anhydrous solvents (e.g., THF) during synthesis to avoid hydrolysis of the methoxy group .
  • Stability testing :
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in neurological systems?

Q. Methodological Answer :

  • In vitro models :
    • Primary neuron cultures treated with the compound; measure cAMP levels via ELISA to assess GPCR modulation .
  • Behavioral assays :
    • Rodent models (e.g., forced swim test) to evaluate antidepressant-like effects, paired with microdialysis for serotonin quantification .
  • Omics integration :
    • RNA-seq to identify differentially expressed genes in treated vs. untreated neuronal cells .

Basic: How can solvent effects on its reactivity be systematically evaluated?

Q. Methodological Answer :

  • Solvent polarity screening :
    • Test reactions in DMSO (polar aprotic), ethanol (polar protic), and toluene (nonpolar) to assess nucleophilicity of the amino group .
  • Kamlet-Taft parameters :
    • Correlate solvent polarity (π*) with reaction rates for SN2 pathways .

Advanced: What approaches are recommended for correlating crystallographic data with molecular modeling studies?

Q. Methodological Answer :

  • Overlay analysis :
    • Superpose X-ray structures (e.g., CCDC deposition 1234567) with DFT-optimized geometries using Mercury software .
  • Energy minimization :
    • Refine docking poses with molecular mechanics (e.g., AMBER force field) to match experimental bond lengths (±0.02 Å) .
  • Hydrogen bonding networks :
    • Compare computed vs. observed interactions (e.g., N–H⋯O distances) to validate models .

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